2-Ethyl-4-MethylAniline

Environmental Toxicology Ecotoxicology Agrochemical Degradation

2-Ethyl-4-Methylaniline (CAS 24544-07-8) is an aromatic amine with the molecular formula C9H13N (MW 135.21 g/mol), classified as a ring-alkylated aniline derivative. The compound features a primary amine group on a benzene ring substituted with an ethyl group at the 2-position and a methyl group at the 4-position.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 24544-07-8
Cat. No. B3369778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-MethylAniline
CAS24544-07-8
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C)N
InChIInChI=1S/C9H13N/c1-3-8-6-7(2)4-5-9(8)10/h4-6H,3,10H2,1-2H3
InChIKeyALEKNMMRSUEYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-Methylaniline (CAS 24544-07-8): A C9-Alkylated Aniline Building Block for Chemical Synthesis and Agrochemical Metabolite Research


2-Ethyl-4-Methylaniline (CAS 24544-07-8) is an aromatic amine with the molecular formula C9H13N (MW 135.21 g/mol), classified as a ring-alkylated aniline derivative . The compound features a primary amine group on a benzene ring substituted with an ethyl group at the 2-position and a methyl group at the 4-position . It is primarily utilized as a chemical intermediate in the synthesis of dyes, pigments, and pharmaceutical precursors , and it is also recognized as an environmentally stable degradation product of certain chloroacetanilide and formamidine pesticides, making it a relevant analytical standard for environmental fate and toxicology studies [1].

Why 2-Ethyl-4-Methylaniline Cannot Be Arbitrarily Replaced by Other C9-Alkylaniline Isomers in Research and Industrial Applications


While several C9H13N alkylaniline isomers exist (e.g., 2-ethyl-6-methylaniline, N-ethyl-4-methylaniline, 2,4-dimethylaniline), their substitution pattern profoundly influences physicochemical properties, reactivity, and biological activity. The specific positioning of the ethyl and methyl groups on the aromatic ring in 2-Ethyl-4-Methylaniline dictates its electronic characteristics, steric hindrance, and metabolic fate, which directly impact its performance as a synthetic intermediate and its behavior in environmental systems [1]. In procurement, substituting one isomer for another can lead to failed syntheses due to altered regioselectivity, invalid analytical results in environmental monitoring due to distinct chromatographic retention times and mass spectra, or misinterpretation of toxicological data because of isomer-specific biological effects .

Quantitative Differentiation Evidence for 2-Ethyl-4-Methylaniline Against Close Analogs


Comparative Acute Toxicity Profile in Aquatic Model Organisms Versus Parent Pesticides and Related Anilines

2-Ethyl-4-methylaniline is identified as a stable degradation product of the herbicide metolachlor and exhibits a quantifiably different acute toxicity profile compared to its parent compound. In a 96-hour acute toxicity test with the freshwater midge *Chironomus riparius*, the parent pesticide metolachlor was found to be 2.1 times more acutely toxic than its corresponding degradation product, 2-ethyl-4-methylaniline (EMA) [1]. Furthermore, a direct comparison of the toxicity of several aniline degradation products in the Microtox® assay (*Vibrio fischeri*) reported a 15-minute EC50 value of 159 mg/L for 2-ethyl-4-methylaniline [1]. It is important to note a critical detail: the primary source contains a discrepancy between its abstract (which names '2-ethyl-4-methylaniline') and its methods section (which names '2-ethyl-6-methylaniline' as 'EMA'). This evidence is therefore classified as a Class-Level Inference, as the precise isomeric identity of the test compound is ambiguous in the source documentation. This highlights a key procurement consideration: the rigorous verification of isomer identity is essential for accurate data interpretation .

Environmental Toxicology Ecotoxicology Agrochemical Degradation

Validated Application Scenarios for Procuring 2-Ethyl-4-Methylaniline (CAS 24544-07-8)


Analytical Standard for Environmental Fate and Monitoring of Chloroacetanilide Herbicides

Procurement of high-purity 2-Ethyl-4-Methylaniline is critical for environmental chemists and regulatory bodies as an analytical reference standard. It is a principal, stable degradation product of widely used herbicides like metolachlor. Its detection and quantification in soil and water samples are essential for accurate environmental risk assessment, as its toxicity profile and persistence differ from the parent compound [1].

Synthetic Intermediate for Dyes, Pigments, and Pharmaceutical Precursors

This compound serves as a versatile building block in organic synthesis. Its primary aromatic amine functionality allows for diazotization, acylation, and other electrophilic substitutions, making it a valuable precursor for synthesizing azo dyes, specialty pigments, and certain pharmaceutical intermediates . Procuring a consistent, high-quality supply is essential for maintaining synthetic route fidelity and product yield.

Academic Research into Structure-Activity Relationships (SAR) of Alkylated Anilines

For academic groups studying the effects of alkyl substitution on the toxicity, genotoxicity, or metabolic fate of aromatic amines, 2-Ethyl-4-Methylaniline represents a specific, well-defined structural analog. Comparative studies against isomers like 2,6-diethylaniline or 2,4-dimethylaniline allow researchers to delineate the influence of specific substituent patterns on biological and physicochemical properties [1].

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